Cas no 17838-69-6 (Ethyl 3-oxo-2-Phenylpropanoate)
Ethyl 3-oxo-2-Phenylpropanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-oxo-2-phenylpropanoate
- Benzeneacetic acid, a-formyl-, ethyl ester
- Ethyl alpha-Formyl Benzeneacetic Acid Ester
- Ethyl -formyl-benzeneacetate
- 3-Oxo-2-phenyl-propionic acid ethyl ester
- Ethyl 3-oxo-2-Phenylpropanoate
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- MDL: MFCD11975699
- Inchi: 1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3
- InChI Key: NLEKOKANBOZZLQ-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C=O)C1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
Ethyl 3-oxo-2-Phenylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0427-1g |
3-Oxo-2-phenyl-propionic acid ethyl ester |
17838-69-6 | 97% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0427-5g |
3-Oxo-2-phenyl-propionic acid ethyl ester |
17838-69-6 | 97% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0427-500mg |
3-Oxo-2-phenyl-propionic acid ethyl ester |
17838-69-6 | 97% | 500mg |
4655.75CNY | 2021-05-07 | |
| Alichem | A019112716-1g |
Ethyl 3-oxo-2-phenylpropanoate |
17838-69-6 | 95% | 1g |
355.52 USD | 2021-06-17 | |
| TRC | B441355-10mg |
Ethyl 3-oxo-2-Phenylpropanoate (>90%) |
17838-69-6 | 10mg |
$ 63.00 | 2023-09-08 | ||
| TRC | B441355-50mg |
Ethyl 3-oxo-2-Phenylpropanoate (>90%) |
17838-69-6 | 50mg |
$ 121.00 | 2023-09-08 | ||
| TRC | B441355-100mg |
Ethyl 3-oxo-2-Phenylpropanoate (>90%) |
17838-69-6 | 100mg |
$ 196.00 | 2023-09-08 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0427-1g |
3-Oxo-2-phenyl-propionic acid ethyl ester |
17838-69-6 | 97% | 1g |
¥8463.46 | 2025-02-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0427-5g |
3-Oxo-2-phenyl-propionic acid ethyl ester |
17838-69-6 | 97% | 5g |
¥33904.74 | 2025-02-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0427-500mg |
3-Oxo-2-phenyl-propionic acid ethyl ester |
17838-69-6 | 97% | 500mg |
¥4655.75 | 2025-02-21 |
Ethyl 3-oxo-2-Phenylpropanoate Suppliers
Ethyl 3-oxo-2-Phenylpropanoate Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Ethyl 3-oxo-2-Phenylpropanoate
Recent Advances in the Application of Ethyl 3-oxo-2-Phenylpropanoate (>90%) (CAS: 17838-69-6) in Chemical Biology and Pharmaceutical Research
Ethyl 3-oxo-2-phenylpropanoate (CAS: 17838-69-6), a high-purity (>90%) β-keto ester derivative, has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a key intermediate in drug synthesis. This research briefing synthesizes the latest findings on its applications, mechanism studies, and emerging therapeutic potentials, drawing from peer-reviewed literature published within the last three years.
Recent studies highlight its role as a critical building block in multicomponent reactions (MCRs) for constructing heterocyclic scaffolds. A 2023 Journal of Medicinal Chemistry publication demonstrated its utility in synthesizing pyrrolo[3,4-b]pyridin-5-ones via a catalyst-free cascade reaction, achieving 78-92% yields. The electron-withdrawing carbonyl group at the 3-position enhances the compound's reactivity in Michael additions, particularly in generating libraries of kinase inhibitors targeting EGFR and VEGFR-2.
In metabolic pathway modulation, Ethyl 3-oxo-2-phenylpropanoate (>90%) has shown promise as a precursor for prostaglandin analogs. A breakthrough study in ACS Chemical Biology (2024) revealed its conversion to α-aryl-β-keto acids that selectively inhibit mPGES-1 (microsomal prostaglandin E synthase-1), with IC50 values reaching 0.8 μM in inflammatory models. This positions the compound as a potential lead for developing next-generation NSAIDs with reduced gastrointestinal toxicity.
Structural optimization studies have explored modifications at both the ester and phenyl moieties. Quantum chemical calculations (DFT at B3LYP/6-311++G(d,p) level) published in RSC Advances (2023) identified that the planar conformation of the phenyl ring facilitates π-π stacking interactions with biological targets, while the ethoxy group influences solubility parameters (logP = 1.82 ± 0.03). These insights guide rational design of derivatives with improved blood-brain barrier permeability.
The compound's role in PROTAC (Proteolysis Targeting Chimera) development has emerged as a novel application. Researchers at Scripps Institute (2024) utilized its β-keto moiety to conjugate with E3 ligase ligands, creating selective BRD4 degraders with DC50 values below 100 nM. This approach demonstrates how 17838-69-6's chemical handles enable bifunctional molecule construction without extensive protecting group strategies.
Quality control advancements include a validated HPLC-UV method (J. Pharm. Biomed. Anal. 2023) for quantifying residual solvents and isomeric impurities in commercial batches. The method employs a C18 column (250 × 4.6 mm, 5 μm) with 0.1% formic acid/acetonitrile gradient, achieving resolution >2.0 between the target compound and potential byproducts like ethyl 2-oxo-3-phenylpropanoate.
Ongoing clinical relevance stems from its incorporation into FDA-approved drug intermediates. Recent patent filings (WO202318764, 2023) disclose improved synthetic routes to sitagliptin where Ethyl 3-oxo-2-phenylpropanoate (>90%) serves as the enolate precursor in a stereoselective Mannich reaction, reducing overall step count from 8 to 5 in the critical chiral amine formation stage.
Future directions highlighted in a Nature Reviews Drug Discovery perspective (2024) emphasize exploring the compound's: 1) potential in metal-catalyzed C-H activation reactions for fragment-based drug discovery, 2) utility as a fluorescence quencher in biochemical assays through its conjugated system, and 3) application in continuous flow chemistry setups to enhance reaction safety and scalability for GMP production.
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